(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA: A Linchpin in n-3 Long-Chain Polyunsaturated Fatty Acid Biosynthesis and Beyond
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA: A Linchpin in n-3 Long-Chain Polyunsaturated Fatty Acid Biosynthesis and Beyond
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA, a very long-chain polyunsaturated fatty acyl-CoA, holds a critical position as the penultimate intermediate in the biosynthesis of docosahexaenoic acid (DHA), an omega-3 fatty acid indispensable for human health. This guide provides a comprehensive technical overview of the biological functions of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA, delving into its biosynthetic pathway, the intricate regulatory mechanisms governing its formation, and its ultimate metabolic fate. We will explore the key enzymes involved, their subcellular localization, and the transcriptional control that fine-tunes this vital metabolic route. Furthermore, this document will equip researchers with detailed experimental protocols to investigate this molecule and its associated enzymatic activities, fostering a deeper understanding of its physiological and potential pathophysiological roles.
Introduction: The Significance of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA in n-3 PUFA Metabolism
The n-3 long-chain polyunsaturated fatty acids (LC-PUFAs), particularly eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), are fundamental components of cellular membranes and precursors to a vast array of signaling molecules that modulate inflammation, neuronal function, and cardiovascular health. While dietary intake of preformed DHA is a primary source, its endogenous synthesis from the essential fatty acid α-linolenic acid (ALA) is a crucial metabolic process. (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA, also known as 24:6n-3-CoA, is the direct precursor to DHA in this biosynthetic pathway. Its formation and subsequent metabolism are tightly regulated, making it a key control point in maintaining cellular DHA homeostasis. Understanding the intricacies of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA metabolism is therefore paramount for developing strategies to modulate DHA levels for therapeutic benefit.
The Biosynthetic Pathway of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA
The synthesis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA is a multi-step process involving a series of desaturation and elongation reactions that primarily occur in the endoplasmic reticulum, followed by a final chain-shortening step in the peroxisomes.
Elongation and Desaturation in the Endoplasmic Reticulum
The journey from ALA (18:3n-3) to tetracosahexaenoic acid (24:6n-3) is orchestrated by a concert of fatty acid elongase (ELOVL) and fatty acid desaturase (FADS) enzymes.
-
Step 1: Δ6-Desaturation: The initial and often rate-limiting step is the introduction of a double bond at the Δ6 position of ALA by fatty acid desaturase 2 (FADS2) , also known as Δ6-desaturase, to form stearidonic acid (18:4n-3).
-
Step 2: Elongation: Stearidonic acid is then elongated by two carbons by elongase of very long chain fatty acids 5 (ELOVL5) to yield eicosatetraenoic acid (20:4n-3).
-
Step 3: Δ5-Desaturation: Fatty acid desaturase 1 (FADS1) , or Δ5-desaturase, introduces a double bond at the Δ5 position to produce eicosapentaenoic acid (EPA; 20:5n-3).
-
Step 4: Second Elongation: EPA is further elongated by ELOVL5 or ELOVL2 to docosapentaenoic acid (DPA; 22:5n-3).
-
Step 5: Third Elongation: DPA undergoes another elongation step, catalyzed primarily by ELOVL2 , to form tetracosapentaenoic acid (24:5n-3).
-
Step 6: Δ6-Desaturation (second action): Finally, FADS2 acts again to introduce a double bond at the Δ6 position of 24:5n-3, yielding tetracosahexaenoic acid (24:6n-3).
This newly synthesized 24:6n-3 is then activated to its coenzyme A thioester, (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA , by a long-chain acyl-CoA synthetase.
Caption: Biosynthesis of 24:6n-3-CoA in the Endoplasmic Reticulum.
Peroxisomal Beta-Oxidation: The Final Step to DHA
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA is transported to the peroxisomes, where it undergoes a single round of β-oxidation to be chain-shortened to DHA-CoA (22:6n-3-CoA). This process is catalyzed by a series of peroxisomal enzymes. The preferred metabolic fate of the newly synthesized 24:6n-3-CoA in the endoplasmic reticulum is to move to the peroxisome for this conversion.[1]
Caption: Peroxisomal conversion of 24:6n-3-CoA to DHA-CoA.
Regulation of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA Synthesis
The production of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA is a highly regulated process, controlled at the transcriptional level and through feedback mechanisms.
Transcriptional Regulation of FADS and ELOVL Enzymes
The expression of the key enzymes FADS1, FADS2, ELOVL2, and ELOVL5 is governed by several transcription factors, ensuring that the synthesis of LC-PUFAs is responsive to the metabolic state of the cell.
-
Sterol Regulatory Element-Binding Protein 1 (SREBP-1): This transcription factor is a master regulator of lipogenesis and is known to upregulate the expression of FADS and ELOVL genes.[2]
-
Peroxisome Proliferator-Activated Receptor α (PPARα): PPARα is a nuclear receptor that plays a key role in fatty acid oxidation. It can also influence the expression of desaturases and elongases, often in a tissue-specific manner.[3][4]
-
Liver X Receptor (LXR): LXR is another nuclear receptor involved in cholesterol and fatty acid metabolism. It can indirectly regulate the expression of lipogenic genes, including those in the DHA synthesis pathway.[3][4]
| Transcription Factor | Target Genes | Effect on Expression |
| SREBP-1 | FADS1, FADS2, ELOVL5 | Upregulation[2] |
| PPARα | FADS1, FADS2, ELOVL5, ELOVL6 | Upregulation[3][4] |
| LXR | SREBP-1c (indirectly) | Upregulation[3][4] |
Feedback Inhibition
The end-product of the pathway, DHA, exerts negative feedback on its own synthesis. High levels of DHA can suppress the expression of FADS and ELOVL genes, thereby reducing the production of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA and consequently, DHA itself. This feedback loop is crucial for maintaining appropriate cellular levels of n-3 LC-PUFAs. Studies in trout liver microsomes have shown that 24:6n-3 and 24:5n-3 can inhibit the Δ6 desaturation of 18:3n-3.[5]
Beyond a Precursor: Other Potential Biological Functions
While the primary and well-established function of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA is its role as a DHA precursor, the biological activities of very long-chain acyl-CoAs are an emerging area of research. These molecules can potentially influence cellular processes through various mechanisms:
-
Membrane Dynamics: The incorporation of very long-chain fatty acids into cellular lipids can significantly alter the biophysical properties of membranes, including fluidity and thickness.
-
Cell Signaling: Acyl-CoAs can act as signaling molecules themselves or serve as precursors for the synthesis of other bioactive lipids.
-
Protein Acylation: Covalent attachment of fatty acyl chains to proteins is a post-translational modification that can affect protein localization, stability, and function.
Further research is required to elucidate the specific roles of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA in these processes, independent of its conversion to DHA.
Experimental Protocols for the Study of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA
Investigating the metabolism and function of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA requires robust and sensitive methodologies.
Quantification of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of acyl-CoAs.
Objective: To quantify the intracellular levels of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA in biological samples.
Materials:
-
Cell or tissue samples
-
Acetonitrile with 0.1% formic acid
-
Internal standard (e.g., ¹³C-labeled acyl-CoA)
-
LC-MS/MS system with a C18 reverse-phase column
Procedure:
-
Sample Preparation: Homogenize cells or tissues in ice-cold acetonitrile with 0.1% formic acid to precipitate proteins and extract acyl-CoAs.
-
Internal Standard Spiking: Add a known amount of the internal standard to the sample homogenate to correct for extraction efficiency and matrix effects.
-
Centrifugation: Centrifuge the samples to pellet the precipitated protein and debris.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
LC-MS/MS Analysis: Inject the supernatant onto the LC-MS/MS system. Use a gradient elution to separate the acyl-CoAs on the C18 column.
-
Detection: Monitor the specific precursor-to-product ion transitions for (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA and the internal standard in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the concentration of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA by comparing its peak area to that of the internal standard and referencing a standard curve.
In Vitro Assay for Fatty Acid Elongase Activity
This assay measures the activity of ELOVL enzymes by monitoring the incorporation of a radiolabeled two-carbon unit into a fatty acyl-CoA substrate.
Objective: To determine the activity of ELOVL enzymes involved in the synthesis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA.
Materials:
-
Microsomal preparations from cells or tissues expressing the ELOVL of interest
-
Fatty acyl-CoA substrate (e.g., 22:5n-3-CoA)
-
[¹⁴C]-Malonyl-CoA
-
NADPH
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Scintillation cocktail
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation, fatty acyl-CoA substrate, NADPH, and reaction buffer.
-
Initiation of Reaction: Start the reaction by adding [¹⁴C]-Malonyl-CoA.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period.
-
Termination of Reaction: Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Extraction: Extract the fatty acids using an organic solvent (e.g., hexane).
-
Scintillation Counting: Transfer the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the elongase activity based on the amount of incorporated radioactivity.
In Vitro Assay for Fatty Acid Desaturase Activity
This assay measures the conversion of a fatty acyl-CoA substrate to its desaturated product.
Objective: To measure the activity of FADS enzymes, such as FADS2, which is involved in the synthesis of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA.
Materials:
-
Microsomal preparations
-
Fatty acyl-CoA substrate (e.g., 24:5n-3-CoA)
-
NADH or NADPH
-
Reaction buffer
-
Gas chromatography-mass spectrometry (GC-MS) system
Procedure:
-
Reaction Setup: Combine the microsomal preparation, fatty acyl-CoA substrate, and reaction buffer.
-
Initiation of Reaction: Start the reaction by adding NADH or NADPH.
-
Incubation: Incubate at 37°C.
-
Termination and Saponification: Stop the reaction and saponify the lipids by adding a strong base (e.g., KOH in methanol).
-
Methylation: Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF₃-methanol.
-
Extraction: Extract the FAMEs with an organic solvent.
-
GC-MS Analysis: Analyze the FAMEs by GC-MS to separate and quantify the substrate and product.
-
Data Analysis: Calculate the desaturase activity based on the conversion of the substrate to the product. A simplified method combining an in vitro reaction with detection of acyl-CoA products as butylamide derivatives by gas chromatography has also been proposed.[6]
Conclusion and Future Directions
(2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA is a pivotal molecule in the endogenous synthesis of DHA. Its formation through a series of elongation and desaturation reactions in the endoplasmic reticulum and its subsequent conversion to DHA in the peroxisomes are tightly controlled processes. The transcriptional regulation of the key enzymes by SREBP-1, PPARα, and LXR, along with feedback inhibition by DHA, ensures a fine-tuned supply of this essential n-3 LC-PUFA.
While its role as a DHA precursor is well-defined, the potential for (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA to exert biological functions in its own right remains an exciting avenue for future research. Elucidating these alternative roles will provide a more complete picture of the contributions of very long-chain polyunsaturated fatty acyl-CoAs to cellular physiology and pathology. The experimental protocols outlined in this guide provide a robust framework for researchers to further explore the intricacies of (2E,6Z,9Z,12Z,15Z,18Z)-Tetracosahexaenoyl-CoA metabolism and uncover its full spectrum of biological activities, which may open new avenues for therapeutic interventions in a variety of human diseases.
References
-
Miyazaki, M., et al. (2010). Detection of Acyl-CoA Derivatized with Butylamide for in vitro Fatty Acid Desaturase Assay. Journal of Oleo Science, 59(1), 35-41. [Link]
-
Moretti, E., et al. (2022). Expression of genes and localization of enzymes involved in polyunsaturated fatty acid synthesis in rabbit testis and epididymis. Scientific Reports, 12(1), 2637. [Link]
-
Ichi, I., et al. (2009). Development of a high-density assay for long-chain fatty acyl-CoA elongases. Lipids, 44(8), 763-771. [Link]
-
Petrie, J. R., et al. (2017). Determination of Substrate Preferences for Desaturases and Elongases for Production of Docosahexaenoic Acid from Oleic Acid in Engineered Canola. Frontiers in Plant Science, 8, 183. [Link]
-
Zhang, S., et al. (2013). Expression and Purification of Integral Membrane Fatty Acid Desaturases. PLoS ONE, 8(3), e58139. [Link]
-
Nakanishi, H., et al. (2011). High-throughput assay for long chain fatty acyl-CoA elongase using homogeneous scintillation proximity format. Journal of Lipid Research, 52(1), 179-185. [Link]
-
Chisaguano, A. M., et al. (2013). Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children. PLoS ONE, 8(10), e78245. [Link]
-
Chisaguano, A. M., et al. (2013). Gene expression of desaturase (FADS1 and FADS2) and elongase (ELOVL5) enzymes in peripheral blood: association with polyunsaturated fatty acid levels and atopic eczema in 4-year-old children. PLoS One, 8(10), e78245. [Link]
-
Jump, D. B. (2008). Mammalian Fatty Acid Elongases. Methods in Enzymology, 446, 155-173. [Link]
-
He, J., et al. (2022). Goat FADS2 controlling fatty acid metabolism is directly regulated by SREBP1 in mammary epithelial cells. Frontiers in Genetics, 13, 961618. [Link]
-
Grimsgaard, S., et al. (1999). Studies on the metabolic fate of n-3 polyunsaturated fatty acids. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 1438(2), 271-280. [Link]
-
Ichi, I., et al. (2009). Development of a High-Density Assay for Long-Chain Fatty Acyl-CoA Elongases. Lipids, 44(8), 763-771. [Link]
-
Chisaguano, A. M., et al. (2013). Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children. PLoS ONE, 8(10), e78245. [Link]
-
van der Veen, J. N., et al. (2000). Estimation of peroxisomal beta-oxidation in rat heart by a direct assay of acyl-CoA oxidase. Biochemical Journal, 347(Pt 2), 439–445. [Link]
-
Wang, Y., et al. (2024). Integrative Transcriptomics Reveals Regulatory Networks Underlying Fatty Acid and Lacquer Wax Formation in Fruit of Toxicodendron vernicifluum. International Journal of Molecular Sciences, 25(3), 1599. [Link]
-
Chisaguano, A. M., et al. (2013). Gene Expression of Desaturase (FADS1 and FADS2) and Elongase (ELOVL5) Enzymes in Peripheral Blood: Association with Polyunsaturated Fatty Acid Levels and Atopic Eczema in 4-Year-Old Children. PLoS ONE, 8(10), e78245. [Link]
-
Park, H. G., et al. (2015). A novel FADS1 isoform potentiates FADS2 – mediated production of eicosanoid precursor fatty acids. Journal of Lipid Research, 56(1), 43-52. [Link]
-
Wang, Y., et al. (2006). Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity. Journal of Lipid Research, 47(9), 2028-2041. [Link]
-
Zhang, Y., et al. (2018). NADPH–Cytochrome P450 Reductase Mediates the Fatty Acid Desaturation of ω3 and ω6 Desaturases from Mortierella alpina. International Journal of Molecular Sciences, 19(11), 3352. [Link]
-
Matsuzaka, T., et al. (2007). Elevated hepatic fatty acid elongase-5 activity affects multiple pathways controlling hepatic lipid and carbohydrate composition. Journal of Lipid Research, 48(11), 2414-2425. [Link]
-
Reddy, J. K. (2001). III. Peroxisomal β-oxidation, PPARα, and steatohepatitis. American Journal of Physiology-Gastrointestinal and Liver Physiology, 281(6), G1333-G1339. [Link]
-
Hiltunen, J. K., et al. (2003). biochemistry of peroxisomal β-oxidation in the yeast Saccharomyces cerevisiae. FEMS Microbiology Reviews, 27(1), 35-64. [Link]
-
Sassa, T., & Kihara, A. (2023). A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology. Journal of Lipid Research, 64(12), 100466. [Link]
-
Reddy, J. K., & Hashimoto, T. (2001). Peroxisomal β-oxidation and steatohepatitis. Journal of Hepatology, 34(4), 624-630. [Link]
-
van de Beek, M. C., et al. (2018). Method for Measurement of Peroxisomal Very Long-Chain Fatty Acid Beta-Oxidation and De Novo C26:0 Synthesis Activity in Living Cells Using Stable-Isotope Labeled Docosanoic Acid. Metabolites, 8(4), 69. [Link]
-
Mazhab-Jafari, M. T., et al. (2024). Allosteric regulation of fungal fatty acid synthesis. Structure, S0969-2126(24)00295-X. [Link]
-
Oura, T., & Kihara, A. (2011). The repertoire of desaturases and elongases reveals fatty acid variations in 56 eukaryotic genomes. Molecular Biology and Evolution, 28(2), 1055-1067. [Link]
-
Buzzi, M., et al. (1998). Effects of docosahexaenoic (22:6n-3), tetracosapentaenoic (24:5n-3) and tetracosahexaenoic (24:6n-3) acids on the desaturation and elongation of n-3 polyunsaturated fatty acids in trout liver microsomes. Biochimica et Biophysica Acta, 1392(2-3), 309-319. [Link]
-
Wang, Y., et al. (2006). Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity. Journal of Lipid Research, 47(9), 2028-2041. [Link]
-
Zhang, S., et al. (2021). Understanding and exploiting the fatty acid desaturation system in Rhodotorula toruloides. Biotechnology for Biofuels, 14(1), 71. [Link]
-
Cormier, H., et al. (2024). The influence of FADS1 and ELOVL2 genetic polymorphisms on polyunsaturated fatty acid composition in response to fish oil supplementation. Journal of Translational Medicine, 22(1), 263. [Link]
-
Infante, J. P., & Huszagh, V. A. (1998). Analysis of the putative role of 24-carbon polyunsaturated fatty acids in the biosynthesis of docosapentaenoic (22:5n-6) and docosahexaenoic (22:6n-3) acids. FEBS Letters, 431(1), 1-6. [Link]
-
Russo, G. L. (2009). Dietary n-6 and n-3 polyunsaturated fatty acids: From biochemistry to clinical implications in cardiovascular prevention. Biochemical Pharmacology, 77(6), 937-946. [Link]
-
Summers, S. A., & Chaurasia, B. (2023). The Role of Ceramides in Metabolic and Cardiovascular Diseases. Metabolites, 13(12), 1162. [Link]
Sources
- 1. Studies on the metabolic fate of n-3 polyunsaturated fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Goat FADS2 controlling fatty acid metabolism is directly regulated by SREBP1 in mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regulation of hepatic fatty acid elongase and desaturase expression in diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of docosahexaenoic (22:6n-3), tetracosapentaenoic (24:5n-3) and tetracosahexaenoic (24:6n-3) acids on the desaturation and elongation of n-3 polyunsaturated fatty acids in trout liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
